An In-depth Technical Guide on the Crystal Structure Analysis of Dipotassium Titanium Hexafluoride
An In-depth Technical Guide on the Crystal Structure Analysis of Dipotassium Titanium Hexafluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of dipotassium titanium hexafluoride (K₂TiF₆), a compound of interest for its applications in materials science and as a precursor for titanium metal and alloys. This document details the crystallographic parameters, experimental protocols for structure determination, and synthesis methodologies.
Crystal Structure and Properties
Dipotassium titanium hexafluoride crystallizes in the trigonal system, belonging to the space group P-3m1. The structure is characterized by isolated [TiF₆]²⁻ octahedra, with K⁺ ions providing charge balance. Each titanium ion (Ti⁴⁺) is octahedrally coordinated to six fluoride ions (F⁻)[1][2]. The potassium ions (K⁺) are coordinated to twelve fluoride ions[1][3].
Table 1: Crystallographic Data for Dipotassium Titanium Hexafluoride
| Parameter | Value | Reference |
| Crystal System | Trigonal | [1] |
| Space Group | P-3m1 (No. 164) | [1] |
| Lattice Constant (a) | 5.715 ± 0.002 Å | [1] |
| Lattice Constant (c) | 4.656 ± 0.001 Å | [1] |
| Unit Cell Volume | 131.6 ų | Calculated |
| Molecules per Unit Cell (Z) | 1 | [1] |
| Calculated Density | 3.01 g/cm³ | [1] |
| Observed Density | 3.07 g/cm³ | [1] |
Table 2: Interatomic Distances
| Bond | Distance (Å) | Reference |
| Ti - F | ~1.86 - 1.91 | [1][2] |
| K - F | 2.75 | [1] |
| K - F | 2.87 | [1] |
| K - F | 3.08 | [1] |
Experimental Protocols
The determination and refinement of the crystal structure of K₂TiF₆ primarily rely on single-crystal X-ray diffraction and powder X-ray diffraction techniques.
2.1. Single-Crystal X-ray Diffraction
This method provides precise information about the atomic arrangement within the crystal.
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Crystal Growth: Crystals of K₂TiF₆ can be grown from an aqueous solution[3]. A common method involves dissolving titanium dioxide (TiO₂) in hydrofluoric acid (HF) and precipitating the salt by adding potassium bifluoride (KHF₂)[1].
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Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
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Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, often employing direct methods or Patterson synthesis. The initial structural model is then refined using least-squares methods, which may include anisotropic displacement parameters for the atoms to account for their thermal vibrations[3].
2.2. Powder X-ray Diffraction (PXRD)
PXRD is used to identify the crystalline phases and determine the lattice parameters of a polycrystalline sample.
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Sample Preparation: A fine powder of the K₂TiF₆ sample is prepared to ensure random orientation of the crystallites. The powder may be mixed with a diluent like finely ground silica gel to reduce preferred orientation[4].
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Data Collection: The powdered sample is placed in a sample holder in a powder diffractometer. The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
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Data Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. The positions of the diffraction peaks are used to determine the lattice parameters, and the relative intensities can be compared to calculated patterns to confirm the crystal structure[4]. Rietveld refinement can be employed for a more detailed analysis of the crystal structure from powder diffraction data.
2.3. Neutron Diffraction
While X-ray diffraction is the primary method cited for K₂TiF₆, neutron diffraction is a complementary technique that is particularly useful for locating light atoms, such as fluorine, with high precision. The principles of data collection and analysis are similar to X-ray diffraction, but a neutron source is used instead of an X-ray source[5].
Synthesis Methodologies
Several methods have been reported for the synthesis of dipotassium titanium hexafluoride.
3.1. Precipitation Method
This is a conventional method for synthesizing K₂TiF₆.
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Titanium dioxide (TiO₂) is dissolved in hydrofluoric acid (HF) to form fluotitanic acid (H₂TiF₆).
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Potassium hydroxide (KOH) or potassium bifluoride (KHF₂) is then added to the solution to precipitate K₂TiF₆ crystals[1][6]. The reaction can be represented as: H₂TiF₆ + 2KOH → K₂TiF₆ + 2H₂O
3.2. Organic Solvent-Assisted Co-precipitation
This method aims to improve the quantum efficiency and morphology of the resulting crystals, particularly for doped materials like K₂TiF₆:Mn⁴⁺. The addition of an organic solvent, such as an alcohol, during the co-precipitation process can influence the particle size and shape[7].
3.3. Cation-Exchange-Assisted Recrystallization
This technique can be employed to produce high-performance phosphors, such as K₂TiF₆:Mn⁴⁺, with enhanced absorbance and quantum efficiency[2].
Visualizations
Caption: Experimental workflow for the synthesis and crystal structure determination of K₂TiF₆.
Caption: Coordination environment of Titanium and Potassium ions in the K₂TiF₆ crystal structure.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. govinfo.gov [govinfo.gov]
- 5. Neutron Scattering Studies of Heterogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium hexafluorotitanate - Wikipedia [en.wikipedia.org]
- 7. Organic solvent-assisted co-precipitation synthesis of red-emitting K2TiF6:Mn phosphors with improved quantum efficiency and optimized morphology - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
